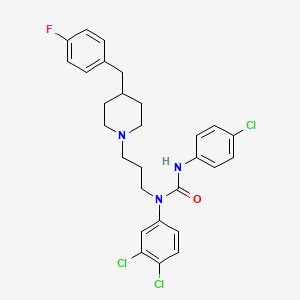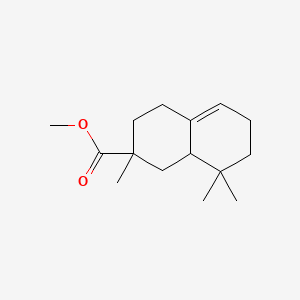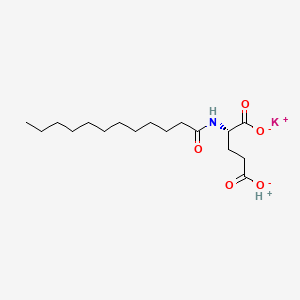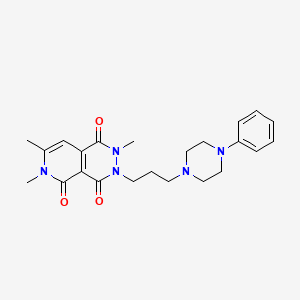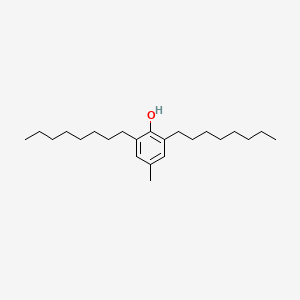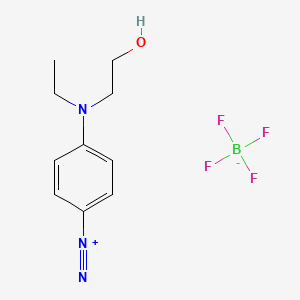
1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate is an organic compound with the molecular formula C21H28O2 It is known for its unique structure, which includes a phenylacetate group attached to a cyclohexene ring with multiple methyl substitutions
準備方法
The synthesis of 1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include phenylacetic acid and 1-methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl alcohol.
Esterification Reaction: The primary synthetic route involves the esterification of phenylacetic acid with 1-methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl alcohol. This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The product is then purified using techniques such as distillation or recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques.
化学反応の分析
1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds in the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions can replace the ester group with a hydroxyl group, forming the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of more complex organic molecules.
Biology: Research on this compound includes its potential use as a bioactive molecule with antimicrobial or anti-inflammatory properties.
Medicine: Studies are being conducted to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
作用機序
The mechanism of action of 1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate can be compared with similar compounds such as:
Phenylacetate Esters: These compounds share the phenylacetate group but differ in the substituents attached to the ester group.
Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different functional groups or substitutions.
Allyl Esters: These compounds have an allyl group attached to the ester, similar to this compound, but with variations in the other substituents.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and physical properties.
特性
CAS番号 |
93805-75-5 |
|---|---|
分子式 |
C21H28O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
[(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl] 2-phenylacetate |
InChI |
InChI=1S/C21H28O2/c1-16-9-8-14-21(3,4)19(16)13-12-17(2)23-20(22)15-18-10-6-5-7-11-18/h5-7,9-13,17,19H,8,14-15H2,1-4H3/b13-12+ |
InChIキー |
JLOVXOSAZQUCOT-OUKQBFOZSA-N |
異性体SMILES |
CC1=CCCC(C1/C=C/C(C)OC(=O)CC2=CC=CC=C2)(C)C |
正規SMILES |
CC1=CCCC(C1C=CC(C)OC(=O)CC2=CC=CC=C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





